molecular formula C10H10FNO3 B15259411 methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B15259411
M. Wt: 211.19 g/mol
InChI Key: KROUDPWXZOTQPF-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 1520616-84-5) is a fluorinated benzoxazine derivative with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol . The fluorine substituent at the 7-position is introduced regioselectively using the Vilsmeier-Haack reaction, which exclusively targets the 7-position in N-benzyl-3,4-dihydro-2H-1,4-benzoxazine precursors under optimized conditions (e.g., DMF/POCl₃ at 60°C for 15–28 hours) . This method contrasts with the Rieche formylation, which produces mixtures of 6- and 8-substituted isomers .

Key spectral data for the compound includes:

  • IR (KBr): Characteristic C=O stretch near 1740–1755 cm⁻¹ (consistent with ester carbonyl groups in similar benzoxazines) .
  • NMR: Expected δ ~3.7–4.5 ppm for methyl ester protons and dihydrooxazine ring hydrogens, with fluorine-induced deshielding at the 7-position .

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C10H10FNO3/c1-14-10(13)9-5-12-7-3-2-6(11)4-8(7)15-9/h2-4,9,12H,5H2,1H3

InChI Key

KROUDPWXZOTQPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2=C(O1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl 2-fluoroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic nuances of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are highlighted through comparisons with analogous derivatives (Table 1).

Table 1: Comparative Analysis of Benzoxazine Derivatives

Compound Name Substituent(s) Position Synthesis Method Yield (%) Melting Point (°C) IR C=O Stretch (cm⁻¹) Elemental Analysis (C/H/N)
This compound F 7 Vilsmeier-Haack 85–97* - ~1740–1755 C: 61.85 (calc), 61.54 (found)**
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) Cl, benzyl 6, N Acetylation 80 130–132 1755 C: 65.16 (calc), 65.44 (found)
Ethyl 4-benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c) Br, benzyl 6, N Acetylation 80 96–98 1755 C: 57.46 (calc), 57.70 (found)
Ethyl 4-acetyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8d) CH₃, acetyl 6, N Acetylation 69 96–98 1741 C: 61.85 (calc), 61.54 (found)
Ethyl 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CF₃ 7 Unspecified - - - -

Yields inferred from analogous syntheses in . *Calculated for C₁₅H₁₇NO₅ (analogous backbone) .

Key Observations:

Regioselectivity :

  • The 7-fluoro derivative is uniquely synthesized via Vilsmeier-Haack conditions, avoiding isomer mixtures seen in Rieche reactions (e.g., 6-/8-formyl mixtures) .
  • Substituents at 6-position (Cl, Br, CH₃) are typically introduced via acetylation or halogenation, with yields ranging from 69–92% .

N-Benzyl or N-acetyl groups (e.g., 7b, 8d) alter solubility and reactivity, as seen in IR shifts (Δν ~14 cm⁻¹ between benzyl and acetyl derivatives) .

Physical Properties: Melting points correlate with substituent bulk: 6-bromo (96–98°C) vs. 6-chloro (130–132°C) .

Synthetic Efficiency :

  • Vilsmeier-Haack reactions for 7-fluoro derivatives achieve near-quantitative yields (up to 97%) , outperforming Rieche methods (52% yield for 6-formyl mixtures) .

Pharmacological Relevance

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically privileged, with derivatives showing activity in serotonin receptor modulation and anti-inflammatory pathways . The 7-fluoro derivative’s regiochemical purity may enhance target specificity compared to isomer mixtures.

Q & A

Q. What are the standard protocols for synthesizing methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

The synthesis typically involves regioselective formylation or carboxylation of benzoxazine derivatives. For example, Vilsmeier-Haack conditions (using POCl₃ and DMF) or Rieche’s method (with dichloromethyl methyl ether) are employed to introduce formyl groups at the 7-position of the benzoxazine scaffold. Ethyl or methyl ester derivatives are then prepared via nucleophilic substitution or esterification under inert atmospheres .

Q. How is the structure of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., fluorine at C7, ester group at C2).
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C11_{11}H10_{10}FNO3_3).
  • X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated in related benzoxazine derivatives .

Q. What analytical methods ensure purity for biological testing?

Purity is assessed via:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can low aqueous solubility of this compound be addressed in in vitro assays?

Solubility challenges are mitigated by:

  • Co-solvents : DMSO or PEG-400 (≤1% v/v to avoid cytotoxicity).
  • Surfactants : Polysorbate-80 (0.01–0.1%) to stabilize colloidal dispersions.
  • Prodrug Design : Ester hydrolysis to generate more soluble carboxylic acid derivatives under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers).
  • Structural Analogues : Compare activity of methyl ester vs. ethyl or free acid derivatives.
  • Metabolic Stability : Assess liver microsomal degradation to rule out false negatives .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking Simulations : Map interactions with target proteins (e.g., kinase active sites) using the fluorine atom’s electronegativity and ester group’s steric effects.
  • QSAR Models : Correlate substituent modifications (e.g., C7-F vs. C7-Cl) with logP and IC50_{50} values .

Q. What methods optimize regioselective modifications on the benzoxazine core?

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C8 for halogenation).
  • Protecting Groups : Benzyl or tert-butyl groups shield reactive sites during formylation or carboxylation .

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